4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and versatile applications. This compound features a benzene ring substituted with a sulfonyl chloride group and a 1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl moiety. Its distinct structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with phosgene to form the corresponding isocyanate. This intermediate is then reacted with thioglycolic acid to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Cyclization Reactions: The presence of the 1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl moiety allows for cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, sulfonothioate derivatives, sulfonic acids, and sulfinic acids. These products have diverse applications in pharmaceuticals, agrochemicals, and material science.
Scientific Research Applications
4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is investigated for its potential as an anti-HIV agent and other therapeutic applications.
Industry: The compound is employed in the production of polymers, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its ability to interact with nucleophiles and form covalent bonds. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group. The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity. Additionally, its unique structure allows it to participate in various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride: Similar structure but with a methyl group substitution.
2,6-Dimethyl-4-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride: Features additional methyl groups on the benzene ring.
Uniqueness
4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride stands out due to its specific combination of functional groups, which imparts unique reactivity and versatility. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its significance in scientific research and industrial processes.
Properties
IUPAC Name |
4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S2/c10-18(15,16)8-3-1-7(2-4-8)11-9(12)5-6-17(11,13)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCLPMSZPEGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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